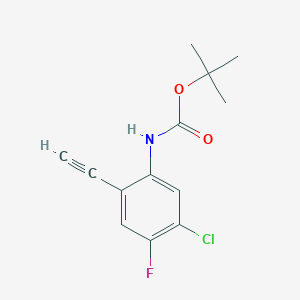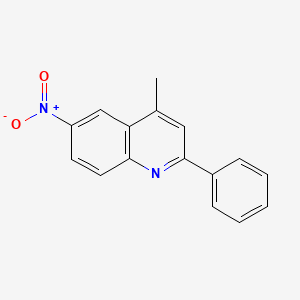
4-Methyl-6-nitro-2-phenylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-6-nitro-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C16H12N2O2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound features a quinoline core substituted with a methyl group at the 4-position, a nitro group at the 6-position, and a phenyl group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-nitro-2-phenylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde or ketone as starting materials. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and proceeds through a cyclization process to form the quinoline ring.
Another method involves the Skraup synthesis, which uses aniline derivatives, glycerol, and an oxidizing agent like nitrobenzene or arsenic acid. This method also requires an acid catalyst and high temperatures to facilitate the cyclization reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperatures, pressures, and catalysts, to maximize yield and purity. Green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are also being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
4-Methyl-6-nitro-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinoline N-oxide using oxidizing agents like peracids.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Peracids, such as m-chloroperbenzoic acid.
Substitution: Various electrophiles, such as halogens or alkylating agents, in the presence of a Lewis acid catalyst.
Major Products
Reduction: 4-Methyl-6-amino-2-phenylquinoline.
Oxidation: this compound N-oxide.
Substitution: Various substituted quinoline derivatives depending on the electrophile used
科学研究应用
4-Methyl-6-nitro-2-phenylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals .
作用机制
The mechanism of action of 4-Methyl-6-nitro-2-phenylquinoline involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
4-Methylquinoline: Lacks the nitro and phenyl groups, resulting in different chemical and biological properties.
6-Nitroquinoline: Lacks the methyl and phenyl groups, leading to different reactivity and applications.
2-Phenylquinoline:
Uniqueness
4-Methyl-6-nitro-2-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity, while the phenyl group contributes to its stability and potential interactions with biological targets .
属性
CAS 编号 |
6344-39-4 |
|---|---|
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC 名称 |
4-methyl-6-nitro-2-phenylquinoline |
InChI |
InChI=1S/C16H12N2O2/c1-11-9-16(12-5-3-2-4-6-12)17-15-8-7-13(18(19)20)10-14(11)15/h2-10H,1H3 |
InChI 键 |
BVGCACKPKHGSCI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde](/img/structure/B11851074.png)



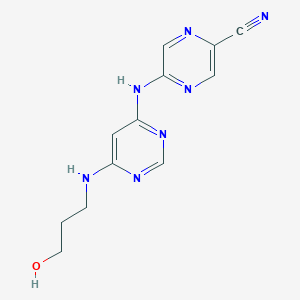

![1-(5-Methyl-3,4-dihydrobenzo[b][1,7]naphthyridin-2(1H)-yl)butan-1-one](/img/structure/B11851104.png)
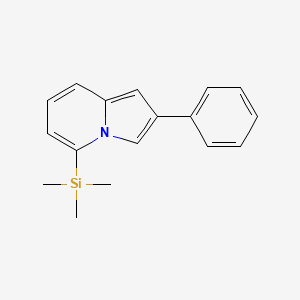
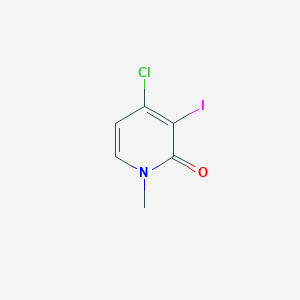
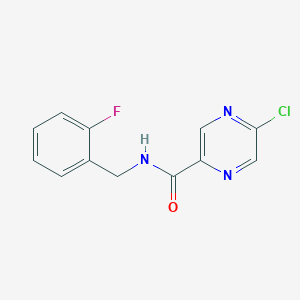
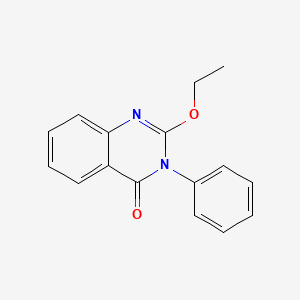
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(1-naphthalenyl)-](/img/structure/B11851140.png)
![3-(3-Chlorophenyl)-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-imine](/img/structure/B11851151.png)
